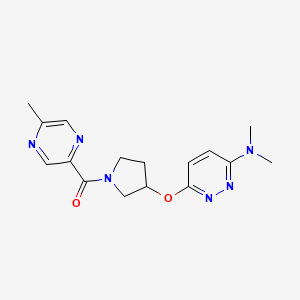
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone , hereafter referred to as Compound X , is a complex heterocyclic organic molecule with significant potential in medicinal chemistry. Its structure includes a pyridazine moiety, a pyrrolidine ring, and a pyrazine derivative, suggesting a diverse range of biological activities. This article explores the biological activity of Compound X, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
Compound X can be described based on its structural features:
| Structural Feature | Description |
|---|---|
| Pyridazine Ring | Contains a dimethylamino substitution, which may enhance receptor binding affinity. |
| Pyrrolidine Ring | Known for its role in various biological activities, potentially affecting neuropharmacology. |
| Pyrazine Moiety | May contribute to the compound's interaction with G protein-coupled receptors (GPCRs). |
The biological activity of Compound X is primarily mediated through its interaction with specific molecular targets, particularly GPCRs. These receptors play crucial roles in cellular signaling pathways and are implicated in various physiological processes.
- GPCR Interaction : Compound X is hypothesized to act as an antagonist or modulator of certain GPCRs, influencing downstream signaling pathways that regulate neurotransmitter release and other cellular responses .
- Phosphodiesterase Inhibition : Preliminary studies suggest that similar compounds exhibit phosphodiesterase inhibitory activity, which can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thereby enhancing cellular signaling related to smooth muscle relaxation and vasodilation .
Antimicrobial Properties
Research has indicated that derivatives of pyridazine and pyrazine compounds often exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that Compound X may also possess similar activity .
Neuroprotective Effects
The pyrrolidine component is associated with neuroprotective effects in several studies. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Antioxidant Activity
Compound X may also exhibit antioxidant properties due to the presence of the dimethylamino group and the heterocyclic structure. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells, which is relevant for conditions such as cancer and cardiovascular diseases .
Case Studies and Experimental Findings
Propriétés
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-11-8-18-13(9-17-11)16(23)22-7-6-12(10-22)24-15-5-4-14(19-20-15)21(2)3/h4-5,8-9,12H,6-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHALGNHDFVIVBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














